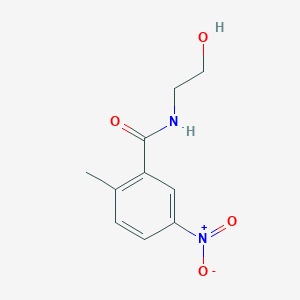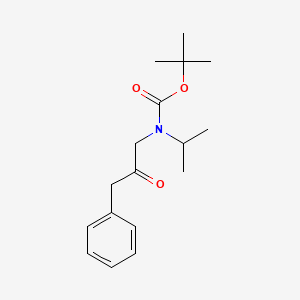
tert-butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Métodos De Preparación
The synthesis of tert-butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 2-oxo-3-phenylpropyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, including drug development and formulation.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .
Comparación Con Compuestos Similares
tert-Butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate can be compared with similar compounds such as:
tert-Butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate: This compound has a similar structure but with a methyl group instead of a propan-2-yl group.
tert-Butyl N-(2-oxo-3-phenylpropyl)carbamate: This compound lacks the propan-2-yl group, making it structurally simpler.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
tert-butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C17H25NO3/c1-13(2)18(16(20)21-17(3,4)5)12-15(19)11-14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3 |
Clave InChI |
MZEYSHZJALEJOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC(=O)CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-1-(2-propoxyethyl)-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13872465.png)



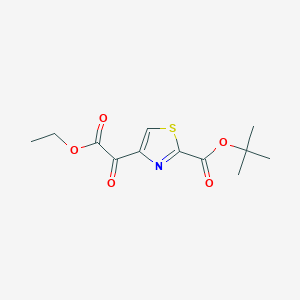
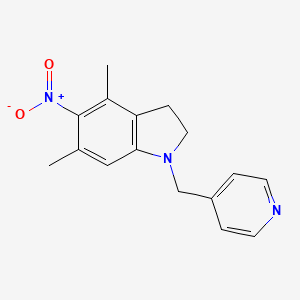
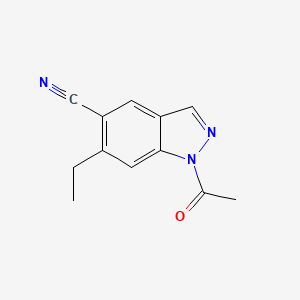
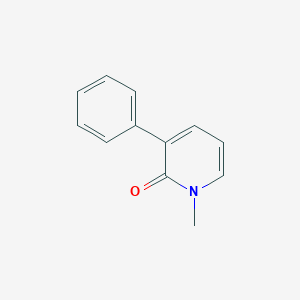

![tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13872523.png)
![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)
![2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13872532.png)

